molecular formula C23H28ClN3O2 B2821069 N1-(5-chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-89-2

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2821069
CAS No.: 955793-89-2
M. Wt: 413.95
InChI Key: DSDNHNJOBOYADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O2 and its molecular weight is 413.95. The purity is usually 95%.
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Scientific Research Applications

Dopamine Agonist Properties

Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, compounds structurally related to tetrahydroquinolines, has shown dopamine-like activity, indicating potential applications in modulating dopamine receptors, which could be relevant for neurological conditions (Jacob et al., 1981).

Orexin Receptor Antagonism

Studies on compounds affecting orexin receptors, which play a significant role in sleep-wake regulation, suggest that selective blockade of these receptors can promote sleep, offering insights into sleep disorders' pharmacological management (Dugovic et al., 2009).

Anticancer and Antitumor Agents

The development of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents highlights the structural utility of quinolines in synthesizing compounds with moderate to high levels of antitumor activities (Fang et al., 2016).

Antimalarial Activity

Quinoline derivatives have been explored for their antimalarial properties, with certain compounds showing promising activity against resistant strains of Plasmodium, suggesting potential for developing new antimalarial drugs (Werbel et al., 1986).

Neurokinin-1 Receptor Antagonism

Research on water-soluble neurokinin-1 receptor antagonists suitable for various administrations indicates potential applications in managing emesis and depression, demonstrating the versatility of quinoline derivatives in targeting different receptor pathways (Harrison et al., 2001).

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-3-12-27-13-4-5-18-14-17(7-9-21(18)27)10-11-25-22(28)23(29)26-20-15-19(24)8-6-16(20)2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNHNJOBOYADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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